An In-depth Technical Guide to Methyl 3-chlorobutanoate (CAS 817-76-5)
An In-depth Technical Guide to Methyl 3-chlorobutanoate (CAS 817-76-5)
This technical guide provides a comprehensive overview of Methyl 3-chlorobutanoate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its physicochemical properties, synthesis, reactivity, analytical methods, and safety protocols. The information herein is synthesized from authoritative sources to ensure technical accuracy and practical applicability.
Core Molecular Profile and Physicochemical Properties
Methyl 3-chlorobutanoate is a chiral chlorinated ester that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the ester functional group and the secondary chloride, which allows for a range of chemical transformations.
Key Identifiers and Molecular Structure
-
Synonyms: Methyl 3-chlorobutyrate, β-chloro-n-butyric acid methyl ester[3]
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Molecular Weight: 136.58 g/mol [4]
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Canonical SMILES: CC(CC(=O)OC)Cl[1]
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InChI Key: HDQHWBXUKZBPDN-UHFFFAOYSA-N[1]
Physicochemical Data Summary
The physical properties of Methyl 3-chlorobutanoate are essential for its handling, storage, and application in experimental design.
| Property | Value | Source(s) |
| Boiling Point | 150 °C at 760 mmHg | [2] |
| Density | 1.081 g/cm³ | [2] |
| Refractive Index | 1.417 | [2] |
| Flash Point | 48.1 °C | [2] |
| Topological Polar Surface Area | 26.3 Ų | [1][4] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Manufacturing
The most common and industrially relevant method for synthesizing Methyl 3-chlorobutanoate is the Fischer esterification of 3-chlorobutanoic acid with methanol, catalyzed by a strong acid. This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[5][6]
Fischer Esterification Workflow
The diagram below illustrates the general workflow for the acid-catalyzed esterification of 3-chlorobutanoic acid.
Caption: Workflow for the synthesis of Methyl 3-chlorobutanoate via Fischer Esterification.
Detailed Experimental Protocol
Objective: To synthesize Methyl 3-chlorobutanoate from 3-chlorobutanoic acid and methanol.
Materials:
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3-chlorobutanoic acid (1.0 mol)
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Anhydrous methanol (5.0 mol, excess)
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Concentrated sulfuric acid (0.1 mol)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (NaCl) solution (Brine)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus
Procedure:
-
Setup: Assemble a reflux apparatus using a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Reaction Mixture: To the flask, add 3-chlorobutanoic acid and excess anhydrous methanol. Begin stirring.
-
Catalyst Addition: Carefully add concentrated sulfuric acid dropwise to the stirring mixture. The addition is exothermic and should be done slowly.
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Reflux: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
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Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious as CO₂ gas will evolve.
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Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers with brine to remove residual water and salts.
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Drying: Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Solvent Removal: Remove the ethyl acetate using a rotary evaporator.
-
Purification: Purify the resulting crude ester by fractional distillation under reduced pressure to yield pure Methyl 3-chlorobutanoate.[5][7][8]
Chemical Reactivity and Synthetic Applications
Methyl 3-chlorobutanoate is a valuable intermediate due to its two reactive sites: the electrophilic carbonyl carbon of the ester and the carbon atom bearing the chlorine, which is susceptible to nucleophilic substitution.
Key Reaction Pathways
The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, thiols, azides), making it a precursor for a range of 3-substituted butanoates. The ester group can undergo hydrolysis, transesterification, or reduction.
Caption: Key reaction pathways for Methyl 3-chlorobutanoate.
Role in Pharmaceutical and Agrochemical Synthesis
While specific, large-scale applications are more prominently documented for its isomer, Methyl 4-chlorobutanoate, the 3-chloro isomer is a critical building block for introducing a chiral butanoate moiety.[9][10] Its utility lies in the synthesis of complex target molecules where precise stereochemistry at the C3 position is required. It can serve as a precursor in the synthesis of:
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Active Pharmaceutical Ingredients (APIs): For creating analogues of natural products or designing molecules with specific pharmacophores.
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Agrochemicals: As a starting material for certain classes of pesticides and herbicides where the butanoate structure is key to biological activity.[10]
Spectroscopic and Analytical Characterization
Accurate characterization is crucial for confirming the identity and purity of Methyl 3-chlorobutanoate. NMR spectroscopy, IR spectroscopy, and mass spectrometry are standard techniques. PubChem confirms the availability of spectral data for this compound.[4]
Predicted NMR Spectral Data
¹H NMR (Proton NMR):
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~3.7 ppm (singlet, 3H): The three protons of the methyl ester group (-OCH₃).
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~4.4 ppm (multiplet, 1H): The proton on the carbon bearing the chlorine atom (-CHCl-).
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~2.8 ppm (doublet of doublets, 2H): The two diastereotopic protons on the carbon adjacent to the carbonyl group (-CH₂CO-).
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~1.6 ppm (doublet, 3H): The three protons of the terminal methyl group (-CH(Cl)CH₃).
¹³C NMR (Carbon NMR):
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~170 ppm: Carbonyl carbon of the ester group (C=O).
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~55 ppm: Carbon of the methyl ester group (-OCH₃).
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~52 ppm: Carbon bearing the chlorine atom (-CHCl-).
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~45 ppm: Carbon adjacent to the carbonyl group (-CH₂CO-).
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~22 ppm: Carbon of the terminal methyl group (-CH(Cl)CH₃).
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for the quantitative analysis and purity assessment of volatile compounds like Methyl 3-chlorobutanoate.
Caption: General workflow for the quantitative analysis of Methyl 3-chlorobutanoate by GC-MS.
GC-MS Protocol
Objective: To determine the purity and concentration of Methyl 3-chlorobutanoate.
Instrumentation & Consumables:
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
-
Capillary Column: Mid-polarity column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium, constant flow rate of ~1.5 mL/min.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification.
-
Expected Fragments: Molecular ion (m/z=136/138 for ³⁵Cl/³⁷Cl isotopes), and characteristic fragments such as [M-OCH₃]⁺, [M-Cl]⁺, and [CH₃CO]⁺.
Procedure:
-
Standard Preparation: Prepare a stock solution of a certified reference standard of Methyl 3-chlorobutanoate. Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Data Processing: Integrate the peak corresponding to Methyl 3-chlorobutanoate. Confirm identity by matching the retention time and mass spectrum with the standard. Quantify the sample using the linear regression from the calibration curve.
Safety and Handling
Proper handling of Methyl 3-chlorobutanoate is essential to ensure laboratory safety. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]
GHS Classification
-
Pictogram:
-
Signal Word: Warning [3]
Hazard and Precautionary Statements
Hazard Statements (H-Statements): [3]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements (P-Statements): [3]
-
P261: Avoid breathing vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably inside a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[3]
-
Incompatible Materials: Strong oxidizing agents, acids, and bases.
Conclusion
Methyl 3-chlorobutanoate (CAS 817-76-5) is a significant chemical intermediate with well-defined properties and reactivity. Its synthesis via Fischer esterification is a robust and scalable method. The dual reactivity of its ester and chloride functional groups makes it a versatile precursor for more complex molecules in the pharmaceutical and agrochemical industries. Proper analytical characterization, primarily by GC-MS and NMR, is essential for quality control. Adherence to strict GHS safety protocols is mandatory for its handling and storage to mitigate risks of skin, eye, and respiratory irritation. This guide provides the foundational technical knowledge required for the effective and safe utilization of this compound in a research and development setting.
References
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Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
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Zeng, Z., et al. (2019). Determination of Short Chain Chlorinated Paraffins in Textile Samples by GC-MS. American Journal of Applied Chemistry, 7(3), 104-109. Retrieved from [Link]
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Anonymous. (n.d.). Fischer Esterification. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 4-Chlorobutanoate: Properties and Applications in Chemical Manufacturing. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Methyl 3-methyl-2-butenoate in Modern Chemical Synthesis. Retrieved from [Link]
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Gao, W., et al. (2014). Quantification of Short-Chain Chlorinated Paraffins by Deuterodechlorination Combined with Gas Chromatography-Mass Spectrometry. Environmental Science & Technology, 48(15), 8740-8747. Retrieved from [Link]
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Anonymous. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]
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LECO Corporation. (n.d.). Comprehensive Analysis of Short-Chained Chlorinated Paraffins and other POPs in Environmental Samples by GCxGC-HR-TOFMS with a Novel Ion Source. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Short Chain Chlorinated Paraffins (SCCPs) by GC-Q/TOF using Complimentary and Novel Ionization. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638135, methyl (3R)-3-chlorobutanoate. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved from [Link]
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Doc Brown's Chemistry. (2025, December 30). 1H and 13C NMR spectra of 3-methylbutan-1-ol (3-methyl-1-butanol). Retrieved from [Link]
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